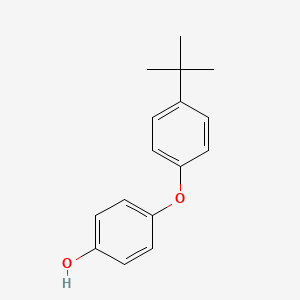

4-(4-tert-Butylphenoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-tert-Butylphenoxy)phenol” is an organic compound with the formula (CH3)3CC6H4OH . It is one of three isomeric tert-butyl phenols . It is a white solid with a distinct phenolic odor . It dissolves in basic water .

Synthesis Analysis

The synthesis of “this compound” can be achieved by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 25 bonds . There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Phenols, such as “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can undergo oxidation to form quinones .Physical And Chemical Properties Analysis

“this compound” is a white solid with a distinct phenolic odor . It has a density of 0.908 g/cm3 at 20 °C . Its melting point is 99.5 °C and boiling point is 239.8 °C . It is soluble in water at 0.6 g/L at 20 °C .Aplicaciones Científicas De Investigación

Transformation and Oxidation Processes

4-tert-Butylphenol (4-tBP), closely related to 4-(4-tert-Butylphenoxy)phenol, has been studied for its environmental impact and transformation pathways. A study on the transformation of 4-tBP in the ferrate (VI) oxidation process reveals its main transformation into hydroxylation products, benzene-ring cleavage products, dimers, and higher polymerization products via various reactions. This indicates the potential for ferrate (VI) oxidation in treating phenol-contaminated waters (Qing Zheng et al., 2020).

Antioxidant Activities and Applications

Synthetic phenolic antioxidants (SPAs), including compounds similar to this compound, are widely used to retard oxidative reactions in various products. Recent research reviews the environmental occurrence, fate, human exposure, and toxicity of SPAs, indicating their widespread presence in environmental matrices and potential human exposure pathways. The need for studies on novel SPAs with lower toxicity and environmental impact is highlighted (Runzeng Liu & S. Mabury, 2020).

Electrochemical Properties and Applications

The electrochemical oxidation of phenol and derivatives in various ionic liquids demonstrates the potential for electrochemical applications of phenolic compounds, including the formation of phenolate anions and phenoxyl radicals. This opens avenues for the synthesis and manipulation of phenolic compounds in electrochemical processes (Constanza Villagrán et al., 2006).

Molecular and Chemical Interactions

Studies on spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases, including compounds structurally related to this compound, shed light on their molecular interactions and potential applications in materials science and catalysis (M. Orio et al., 2010).

Environmental and Health Impact

Research on the occurrence of SPAs and their metabolites in municipal sewage sludge in China emphasizes the environmental and health impacts of these compounds. It suggests the need for further investigation into their environmental behaviors, human exposure risks, and the development of safer alternatives (Runzeng Liu et al., 2015).

Mecanismo De Acción

Target of Action

4-(4-tert-Butylphenoxy)phenol, also known as 4-tert-Butylphenol, is an organic compound that has a variety of applications in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and as a plasticizer . .

Mode of Action

It is known that it can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry . This suggests that it may interact with its targets through chemical reactions to produce desired effects.

Biochemical Pathways

It is known that phenolic compounds, which include this compound, can be involved in various biosynthetic pathways . These pathways can lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and other compounds .

Pharmacokinetics

It is known that it is a white solid that dissolves in basic water , which may influence its bioavailability.

Result of Action

It is known that it can control molecular weight by limiting chain growth in the production of epoxy resins and polycarbonates .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its thermal stability has been studied, and it has been found that in the temperature range of 673–738 K, the thermolysis of 4-tert-butylphenol proceeds in two directions: dealkylation with the formation of phenol and isomerization into 4-isobutylphenol . This information can be useful for its use as an additive that increases the oxidative stability of fuels and lubricants, as well as an antioxidant for polymer compositions .

Safety and Hazards

“4-(4-tert-Butylphenoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye damage . It is suspected of damaging fertility . A European Union risk assessment report suggested it had potential depigmenting properties and was a potential endocrine disruptor .

Propiedades

IUPAC Name |

4-(4-tert-butylphenoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVMAYXFFONRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)

![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)

![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)